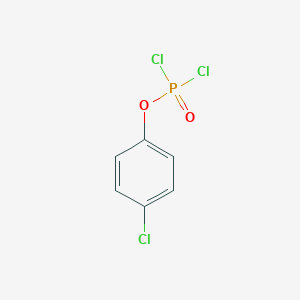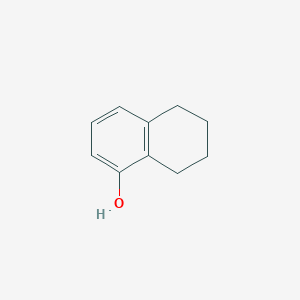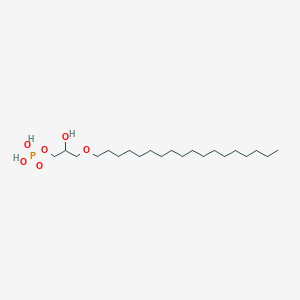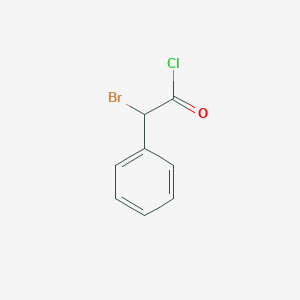
2-Bromo-2-phenylacetyl chloride
Übersicht
Beschreibung
2-Bromo-2-phenylacetyl chloride is a chemical compound with the molecular formula C8H6BrClO and the systematic name 2-bromo-2-phenylacetyl chloride . It has a molecular weight of 233.49 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-phenylacetyl chloride consists of a phenyl group (a ring of six carbon atoms) attached to an acetyl chloride group (a carbon atom double-bonded to an oxygen atom and single-bonded to a chlorine atom), with a bromine atom also attached to the carbon of the acetyl chloride group .Physical And Chemical Properties Analysis
2-Bromo-2-phenylacetyl chloride has a density of 1.6±0.1 g/cm3, a boiling point of 279.5±23.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 51.8±3.0 kJ/mol, a flash point of 122.8±22.6 °C, and an index of refraction of 1.572 .Wissenschaftliche Forschungsanwendungen
Crystallography
- Method : The crystal structure of the complex is determined using X-ray diffraction techniques. The erbium (III) atom is eight-coordinated by four oxygen atoms and two nitrogen atoms from two different tridentate 2-bromo-6-(phenylacetyl-hydrazonomethyl)-phenylate ligands, one oxygen atom from one coordinated dimethylformamide molecule, and one oxygen atom from one coordinated water molecule .
Spectroscopy
- Method : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated. The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
Organic Synthesis
- Method : An intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope has been realized by using a cleavable silicon tether .
- Results : This method allows access to various polycyclic structures .
Crystallography
- Method : The crystal structure of the complex is determined using X-ray diffraction techniques. The erbium (III) atom is eight-coordinated by four oxygen atoms and two nitrogen atoms from two different tridentate 2-bromo-6-(phenylacetyl-hydrazonomethyl)-phenylate ligands, one oxygen atom from one coordinated dimethylformamide molecule, and one oxygen atom from one coordinated water molecule .
Crystallography
- Method : The crystal structure of the complex is determined using X-ray diffraction techniques. The erbium (III) atom is eight-coordinated by four oxygen atoms and two nitrogen atoms from two different tridentate 2-bromo-6-(phenylacetyl-hydrazonomethyl)-phenylate ligands, one oxygen atom from one coordinated dimethylformamide molecule, and one oxygen atom from one coordinated water molecule .
Safety And Hazards
While specific safety data for 2-Bromo-2-phenylacetyl chloride is not available, similar compounds have been noted to cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers Several papers related to 2-Bromo-2-phenylacetyl chloride were found. One discusses the crystal structure of a compound that includes 2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato . Another paper discusses the effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid . A third paper discusses the synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins .
Eigenschaften
IUPAC Name |
2-bromo-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJUBDPPQVWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344597 | |
| Record name | 2-bromo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-phenylacetyl chloride | |
CAS RN |
19078-72-9 | |
| Record name | 2-bromo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19078-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

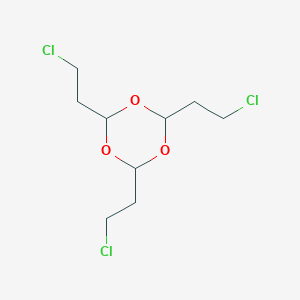
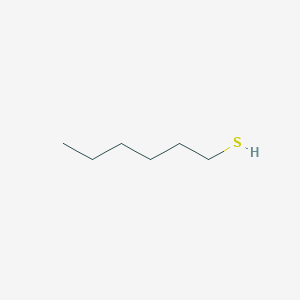

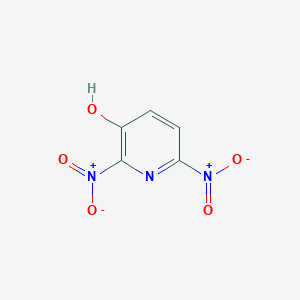
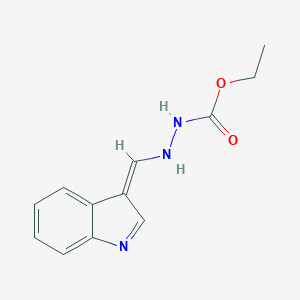
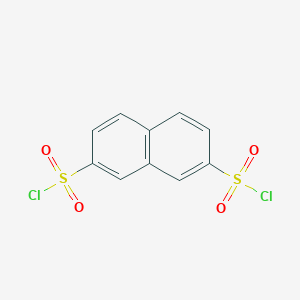
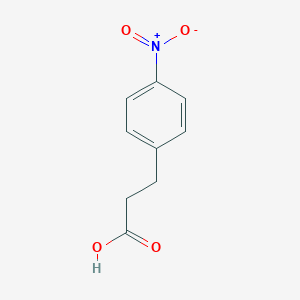
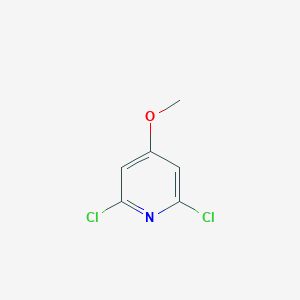
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
